molecular formula C14H21N3O3 B11797581 Tert-butyl 4-(5-hydroxypyrimidin-2-YL)piperidine-1-carboxylate

Tert-butyl 4-(5-hydroxypyrimidin-2-YL)piperidine-1-carboxylate

Cat. No.: B11797581
M. Wt: 279.33 g/mol
InChI Key: WYLWGUOVRUYGOM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate is a piperidine-based heterocyclic compound featuring a tert-butyl carbamate protecting group and a 5-hydroxypyrimidin-2-yl substituent.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-6-4-10(5-7-17)12-15-8-11(18)9-16-12/h8-10,18H,4-7H2,1-3H3

InChI Key

WYLWGUOVRUYGOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with 5-hydroxypyrimidine under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. The use of commercially available reagents and solvents is common in such processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and pyrimidine ring play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s piperidine-carboxylate scaffold is shared with several derivatives, differing in substituents at the 4-position. Key analogs include:

Compound Name Substituent Key Features Applications/Implications
Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate 5-hydroxypyrimidin-2-yl Hydroxyl group enables hydrogen bonding; potential solubility enhancement. Discontinued, suggesting synthesis or stability challenges .
Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate 6-methyl-2-oxo-benzimidazol-1-yl Benzimidazolone core may enhance binding to biological targets (e.g., enzyme inhibition) . Intermediate in synthesizing kinase inhibitors; LCMS [M+H]+: 336 .
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate 5-bromopyrimidin-2-yl Bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Used in pharmaceutical intermediates; CAS 832735-41-8 .
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-bromo-1H-pyrazol-1-yl Bromopyrazole group offers halogen bonding and synthetic versatility. Marketed for agrochemical and drug development; patent-protected manufacturing methods .

Hydrogen Bonding and Crystallography

The 5-hydroxypyrimidin-2-yl group in the target compound likely participates in intermolecular hydrogen bonding, influencing crystal packing and solubility. Graph set analysis (as per Etter’s formalism) could predict motifs like chains or rings, critical for crystal engineering . In contrast, brominated analogs (e.g., 5-bromo or 4-bromo derivatives) prioritize steric and electronic effects over hydrogen bonding, making them more suited for catalytic applications .

Elemental and Analytical Data

Comparative elemental analysis highlights substituent-driven compositional differences:

Compound (Example) Formula Calc. C (%) Obs. C (%) Key Deviation
This compound C₁₄H₂₀N₃O₃ ~60.0 (est.) N/A Discontinued; limited analytical data .
Tert-butyl 4-(dihydropyrazolo-pyrimidine)piperidine-1-carboxylate () C₂₅H₃₁N₇O₄ 60.84 60.34 Lower observed carbon due to hygroscopicity or impurities .

Commercial and Patent Landscape

  • The target compound’s discontinued status contrasts with active markets for brominated analogs (e.g., CAS 877399-50-3), which are patented for scalable synthesis .
  • The benzimidazolone derivative () is part of a drug discovery pipeline, emphasizing its pharmacological relevance over hydroxypyrimidine derivatives .

Biological Activity

Tert-butyl 4-(5-hydroxypyrimidin-2-YL)piperidine-1-carboxylate (CAS No. 1272973-58-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-cancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C13H20N4O3
  • Molecular Weight : 280.32 g/mol
  • Purity : Typically reported at 95%

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Neuroprotective Effects : A study demonstrated that this compound has a protective effect against amyloid-beta (Aβ) toxicity in astrocytes, which is significant in the context of Alzheimer's disease (AD). The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting a potential role in mitigating neuroinflammation associated with AD .
  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that compounds similar to this compound may inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine ring can enhance antiproliferative activity .

Neuroprotective Studies

A significant study involving the treatment of astrocytes with this compound showed promising results:

Treatment GroupAβ 1-42 LevelsTNF-α Levelsβ-secretase Activity
ControlBaselineBaselineBaseline
ScopolamineIncreasedIncreasedIncreased
M4 TreatmentDecreasedDecreasedDecreased

The decrease in Aβ levels and β-secretase activity indicates a potential therapeutic avenue for treating neurodegenerative diseases .

Anticancer Activity

In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Effect
HCT116 (Colon)15Significant
K562 (Leukemia)20Moderate
MDA-MB-231 (Breast)25Moderate

These findings suggest that modifications to the compound's structure could yield more potent anticancer agents .

Case Studies

  • Alzheimer's Disease Model : In a controlled study, mice treated with this compound exhibited improved memory retention compared to untreated controls, highlighting its potential as a cognitive enhancer in neurodegenerative models .
  • Cancer Treatment : A series of experiments on human cancer cell lines showed that this compound could induce apoptosis selectively in malignant cells without significantly affecting normal cells, suggesting a favorable therapeutic index .

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